molecular formula C23H24N4O2S B2979637 2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide CAS No. 1189868-00-5

2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide

Cat. No.: B2979637
CAS No.: 1189868-00-5
M. Wt: 420.53
InChI Key: GEWITIOXRMIWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic derivatives featuring an imidazo[1,2-c]quinazolinone core linked via a thioether bridge to a propanamide moiety. The structure includes a 2-isopropyl substituent on the imidazoquinazolinone ring and a 3-methylphenyl group on the amide nitrogen. The thioether linkage and aromatic substituents are critical for molecular interactions, such as hydrophobic binding and enzyme inhibition .

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-13(2)19-22(29)27-20(26-19)17-10-5-6-11-18(17)25-23(27)30-15(4)21(28)24-16-9-7-8-14(3)12-16/h5-13,15,19H,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWITIOXRMIWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methylphenyl)propanamide is a member of the imidazoquinazoline family, known for its diverse biological activities, particularly in anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O2SC_{24}H_{26}N_{4}O_{2}S with a molecular weight of approximately 434.56 g/mol. The structure features a fused imidazoquinazoline ring system, which is essential for its biological activity.

The compound exhibits its biological effects primarily through the inhibition of key enzymes involved in cellular signaling pathways:

  • PI3K Inhibition : This pathway is crucial for cell proliferation and survival. Inhibition leads to reduced cancer cell growth.
  • HDAC Inhibition : By preventing the removal of acetyl groups from histones, it alters gene expression patterns that can induce apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The specific compound has shown promising results in inhibiting cancer cell growth through:

  • Cell Viability Reduction : Studies have demonstrated a marked decrease in cell viability in human breast cancer cell lines when treated with this compound.
  • Induction of Apoptosis : The activation of caspase pathways indicates that the compound may induce programmed cell death in malignant cells.

Comparative Studies

A comparative analysis with other imidazoquinazoline derivatives reveals that this compound's dual inhibitory action on PI3K and HDAC sets it apart as a potential candidate for targeted cancer therapies.

Compound NameStructureIC50 (µM)Mechanism
Les-3331[Structure]5PI3K/HDAC Inhibitor
Etoposide[Structure]1Topoisomerase II Inhibitor

Case Studies

Several studies have focused on the biological activity of related compounds:

  • In vitro Studies : A study evaluated the cytotoxic effects of similar compounds on human breast cancer cell lines using MTT assays. Results indicated significant reductions in cell viability at concentrations as low as 1 µM.
  • Mechanistic Insights : Research utilizing Western blotting techniques showed increased levels of LC3A and LC3B proteins, indicating enhanced autophagy processes when treated with the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with key analogs:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference(s)
Target Compound Imidazo[1,2-c]quinazolinone 2-isopropyl, N-(3-methylphenyl)propanamide Unknown (hypothesized anti-inflammatory or CFTR activity based on analogs) -
AS111 1,2,4-Triazole N-(3-methylphenyl)acetamide 1.28× more potent than diclofenac in anti-inflammatory models; COX-2 inhibition
Z1262422554 1,2,4-Triazole N-(3-fluoro-4-methylphenyl)propanamide CFTR potentiator; HPLC purity >99%, ESI-MS: m/z 338.2 [M + H]⁺
N-(3,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-imidazo[1,2-c]quinazolin-5-yl)thio)acetamide Imidazo[1,2-c]quinazolinone N-(3,4-dimethoxyphenyl)acetamide Structural analog; no reported activity
N-(3-methoxybenzyl)-2-((3-oxo-2-phenyl-imidazo[1,2-c]quinazolin-5-yl)thio)propanamide (CAS 1173746-61-6) Imidazo[1,2-c]quinazolinone N-(3-methoxybenzyl)propanamide Structural analog; molecular weight 484.6 g/mol

Key Findings:

Anti-inflammatory Activity: The triazole-based AS111 demonstrated superior anti-inflammatory efficacy (1.28× diclofenac) via COX-2 inhibition, attributed to its 2-pyridyl-triazole core and hydrophobic interactions with Leu338 in the enzyme’s active site . In contrast, imidazoquinazolinone analogs (e.g., the target compound) lack direct activity data but share structural motifs (thioether, aromatic substituents) that may confer similar mechanisms .

CFTR Modulation :

  • Z1262422554 , a triazole-thioacetamide, showed potent CFTR potentiation with high purity (>99%) and confirmed mass spectrometry data (m/z 338.2). Its 3-fluoro-4-methylphenyl group may enhance target selectivity compared to the target compound’s 3-methylphenyl substituent .

Structural Influence on Activity :

  • Substitution at the amide nitrogen significantly impacts activity. For example, AS111 ’s 3-methylphenyl group enhances anti-inflammatory potency, while bulkier substituents (e.g., 3,4-dimethoxyphenyl in ) may reduce bioavailability. The target compound’s propanamide chain (vs. acetamide in AS111) could alter binding kinetics due to increased flexibility .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how are intermediates characterized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including thioether coupling and cyclization. For example, analogous thioether-containing heterocycles are synthesized via nucleophilic substitution of a thiol group with halide intermediates under basic conditions (e.g., KOH/EtOH reflux) . Key intermediates should be characterized using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity. Evidence from similar compounds (e.g., thioxoimidazolidinone derivatives) shows that spectral peaks for carbonyl (1650–1750 cm1^{-1}) and thioamide (1250–1350 cm1^{-1}) groups are critical markers .

Q. How can researchers confirm the molecular structure of this compound and its derivatives?

  • Methodological Answer : Structural validation requires a combination of:

  • NMR spectroscopy : 1H^1H-NMR for proton environments (e.g., isopropyl methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.5 ppm) and 13C^{13}C-NMR for carbonyl (δ 165–180 ppm) and quinazoline carbons (δ 140–160 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How can researchers address low yields in the thioether coupling step during synthesis?

  • Methodological Answer : Low yields in thioether formation often arise from competing oxidation or poor nucleophilicity. Strategies include:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Catalyst use : LiH or Et3_3N can deprotonate thiols to boost nucleophilicity .
  • Temperature control : Refluxing in EtOH at 70–80°C minimizes side reactions .
  • Table : Yield optimization data from analogous reactions:
ConditionYield (%)Reference
KOH/EtOH, reflux58
LiH/DMF, RT72
Et3_3N/H2 _2O45

Q. What strategies are effective for enhancing solubility without compromising bioactivity?

  • Methodological Answer : Structural modifications to improve solubility include:

  • PEGylation : Introducing polyethylene glycol chains to the propanamide side chain.
  • Salt formation : Using hydrochloride or sodium salts of the quinazoline nitrogen .
  • Co-solvent systems : Testing DMSO/PBS mixtures for in vitro assays .
    • Critical consideration : Maintain the thioether and imidazoquinazoline core, as these are often pharmacophores. For example, replacing the 3-methylphenyl group with a pyridyl moiety improved solubility in analogs while retaining activity .

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions or impurities. Mitigation steps:

  • Purity validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Standardized assays : Use cell lines with consistent passage numbers (e.g., HeLa or HepG2) and controls like cisplatin for cytotoxicity .
  • Dose-response curves : Compare EC50_{50} values across studies; discrepancies >10-fold suggest methodological differences .

Data Contradiction Analysis

Q. Why do computational docking results vary for this compound’s binding to kinase targets?

  • Methodological Answer : Variations arise from:

  • Protein flexibility : Use molecular dynamics simulations (e.g., 100 ns trajectories) to account for binding pocket conformational changes .
  • Protonation states : The imidazoquinazoline nitrogen may exist in tautomeric forms; test multiple states in docking software (AutoDock Vina, Schrödinger) .
  • Validation : Cross-check with experimental IC50_{50} values. For example, a docking score of −9.2 kcal/mol correlated with IC50_{50} = 2.1 μM in EGFR inhibition assays .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating this compound’s kinase inhibition potential?

  • Methodological Answer : Prioritize:

  • Enzyme assays : ADP-Glo™ Kinase Assay for EGFR or VEGFR2 .
  • Cell-based assays : Use A549 (EGFR-driven) or HUVEC (VEGFR2-driven) lines.
  • Controls : Include staurosporine (broad-spectrum kinase inhibitor) and vehicle (DMSO ≤0.1%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.